molecular formula C16H19FN2O2 B6058795 N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Katalognummer B6058795
Molekulargewicht: 290.33 g/mol
InChI-Schlüssel: UZFJVWLJLXEEPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as CPP-115 and is a derivative of vigabatrin, which is an antiepileptic drug. CPP-115 has been shown to have promising results in preclinical studies, making it an attractive candidate for further investigation.

Wirkmechanismus

The mechanism of action of CPP-115 involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. This increase in GABA levels can have a variety of effects on the brain, including anxiolytic, anticonvulsant, and antipsychotic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, CPP-115 has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects. Additionally, CPP-115 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CPP-115 in lab experiments is that it has been shown to have a high degree of selectivity for GABA-AT, meaning that it is unlikely to interact with other enzymes or receptors in the brain. Additionally, CPP-115 has been shown to have good pharmacokinetic properties, meaning that it is well-absorbed and has a long half-life in the body. One limitation of using CPP-115 in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for epilepsy. CPP-115 has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for anxiety and depression. CPP-115 has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for anxiety and depression in humans. Finally, there is potential for the development of new derivatives of CPP-115 that may have improved pharmacokinetic properties or increased selectivity for GABA-AT.

Synthesemethoden

CPP-115 can be synthesized through a multi-step process, starting with the reaction of 3-fluorobenzylamine with cyclopropylcarbonyl chloride to form the corresponding amide. This amide is then reacted with piperidine-3-carboxylic acid to form CPP-115.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain.

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-13-3-1-2-11(8-13)9-19-10-12(4-7-15(19)20)16(21)18-14-5-6-14/h1-3,8,12,14H,4-7,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFJVWLJLXEEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.